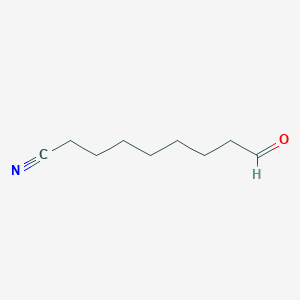
dec-3-en-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dec-3-en-5-one is an organic compound with the molecular formula C10H18O. It is a ketone with a double bond located at the third carbon atom and a ketone group at the fifth carbon atom. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in fragrance formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dec-3-en-5-one can be synthesized through several methods. One common method involves the oxidation of dec-3-en-5-ol. This reaction typically uses molecular oxygen in the presence of a metal catalyst, such as palladium or platinum, to facilitate the oxidation process . The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale oxidation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and efficiency in the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Dec-3-en-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert this compound to dec-3-en-5-ol.
Substitution: The double bond in this compound allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (e.g., HCl, HBr) under acidic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Produces dec-3-en-5-ol.
Substitution: Produces halogenated ketones or other substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Dec-3-en-5-one has several applications in scientific research:
Chemistry: Used as a starting material in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of dec-3-en-5-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The double bond in its structure allows it to participate in electrophilic addition reactions, which can modify its activity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Dec-2-en-4-one: Similar structure but with the double bond and ketone group at different positions.
Dec-4-en-6-one: Another isomer with the double bond and ketone group at different positions.
Dec-3-en-2-one: Similar structure but with the ketone group at the second carbon atom.
Uniqueness
Dec-3-en-5-one is unique due to its specific position of the double bond and ketone group, which influences its reactivity and applications. Its distinct odor and chemical properties make it valuable in the fragrance and flavor industries .
Propiedades
Número CAS |
32064-73-6 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
dec-3-en-5-one |
InChI |
InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h6,8H,3-5,7,9H2,1-2H3 |
Clave InChI |
IWQQYVVAYYANSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


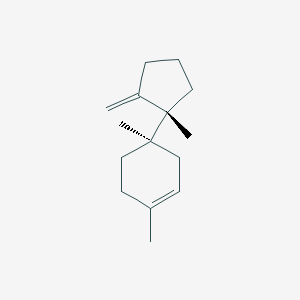
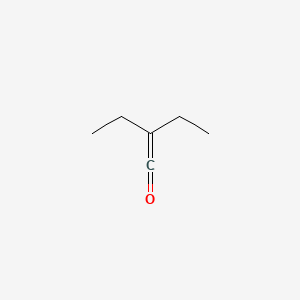

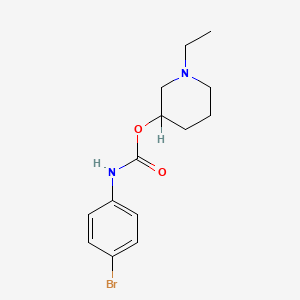
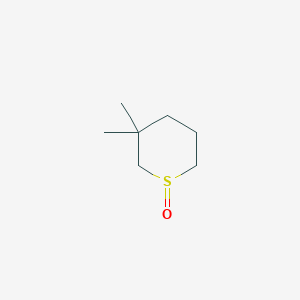
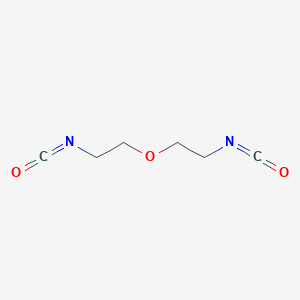
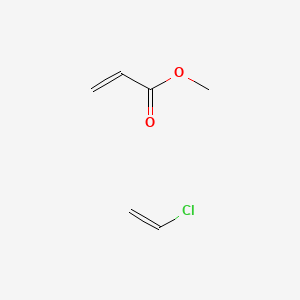
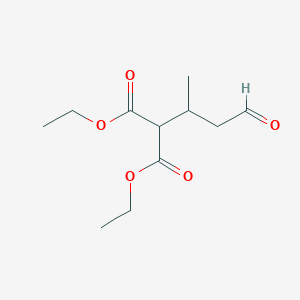
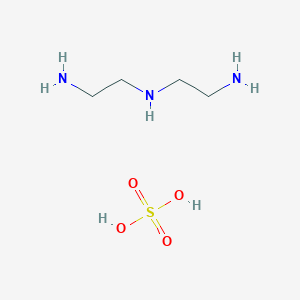
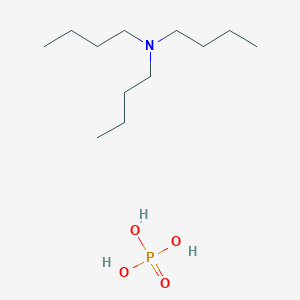
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
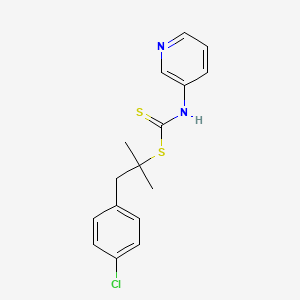
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
